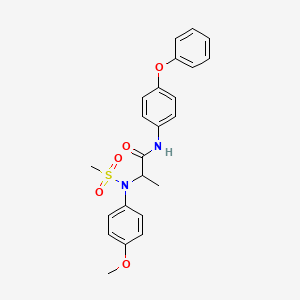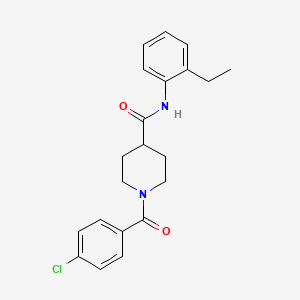![molecular formula C17H23NO4 B4919700 diethyl {[(2-isopropylphenyl)amino]methylene}malonate](/img/structure/B4919700.png)
diethyl {[(2-isopropylphenyl)amino]methylene}malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {[(2-isopropylphenyl)amino]methylene}malonate is a chemical compound that is widely used in scientific research. It is a malonate ester derivative that has been found to have numerous applications in the field of organic chemistry.
Aplicaciones Científicas De Investigación
Diethyl {[(2-isopropylphenyl)amino]methylene}malonate has numerous scientific research applications. It is commonly used as a reagent in organic synthesis reactions, including the synthesis of various heterocyclic compounds. It has also been found to be useful in the synthesis of chiral molecules, which have important applications in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of diethyl {[(2-isopropylphenyl)amino]methylene}malonate is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions, attacking electrophilic species such as carbonyl compounds. It has also been found to be a useful ligand in catalytic reactions, where it can facilitate the formation of new chemical bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been found to be relatively non-toxic and has low acute toxicity. It is also not known to have any significant environmental impacts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl {[(2-isopropylphenyl)amino]methylene}malonate has numerous advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective reagent for organic synthesis reactions. It is also a versatile compound, with numerous applications in the field of organic chemistry. However, its main limitation is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are numerous future directions for research involving diethyl {[(2-isopropylphenyl)amino]methylene}malonate. One potential area of research is the development of new synthetic methods for the compound, which could lead to the development of new organic synthesis reactions. Another area of research is the development of new applications for the compound, particularly in the field of catalysis. Finally, there is also potential for research into the environmental impacts of this compound, particularly in terms of its potential for bioaccumulation and toxicity in aquatic environments.
Conclusion:
This compound is a versatile compound with numerous applications in the field of organic chemistry. Its ease of synthesis and low toxicity make it a cost-effective reagent for lab experiments. While there is limited information available on its biochemical and physiological effects, it has been found to be relatively non-toxic and has low acute toxicity. There are numerous future directions for research involving this compound, particularly in the development of new synthetic methods and applications for the compound.
Métodos De Síntesis
Diethyl {[(2-isopropylphenyl)amino]methylene}malonate can be synthesized using a variety of methods. One of the most common methods involves the reaction of diethyl malonate with 2-isopropylaniline in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
Propiedades
IUPAC Name |
diethyl 2-[(2-propan-2-ylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-5-21-16(19)14(17(20)22-6-2)11-18-15-10-8-7-9-13(15)12(3)4/h7-12,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTRHCAWLHIAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1C(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyclopentylpropyl)-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4919632.png)
![2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4919637.png)
![6-tert-butyl-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4919648.png)

![7-amino-5-(3-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4919663.png)

![1-[(4-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4919692.png)
![3-(4-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4919703.png)
![4-(2,4-dichlorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4919704.png)

![4-chloro-3-(5-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4919733.png)
![methyl 3-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B4919745.png)
![4-bromo-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4919764.png)
